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L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)

Quantitative Proteomics SILAC Mass Defect Analysis

Researchers quantifying lysine by LC-MS/MS encounter isotopic cross-talk from endogenous M+0-M+6 species when using D4-labeled internal standards. L-Lysine-d8 dihydrochloride (M+8) eliminates this interference by positioning the IS signal outside the natural isotopic envelope. • Enables NeuCode SILAC 4-plex quantification paired with ¹³C₆¹⁵N₂-lysine via 36 mDa mass-defect resolution • ≥98% chemical purity, ≥98 atom % D isotopic enrichment • Meets GB 5009.124-2016 requirements for food amino acid profiling in China • 100% biologically utilizable L-enantiomer for complete heavy-label incorporation in SILAC

Molecular Formula
Molecular Weight 227.16
Cat. No. B1579957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)
Molecular Weight227.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Lysine-D8: Stable Isotope Standard for MS and SILAC


L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), also designated L-Lysine-d8 dihydrochloride (CAS 2330877-90-0), is a stable isotope-labeled analog of the essential amino acid L-lysine in which eight hydrogen atoms at side-chain positions 3 through 6 are replaced by deuterium (²H), producing a +8 Da mass shift (M+8) relative to the unlabeled compound . The dihydrochloride salt form (C₆H₈D₈Cl₂N₂O₂, MW 227.16) is supplied as a solid with isotopic purity ≥98 atom % D and chemical purity ≥98% . This compound serves as a heavy-isotope internal standard for LC-MS/MS quantification of lysine in complex biological matrices and as a metabolic labeling reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics.

Isotope Standard L-Lysine-d8 dihydrochloride, M+8 mass shift for MS quantification and internal standardization.
SILAC Labeling Heavy amino acid for metabolic labeling in quantitative proteomics and NeuCode multiplexing.
Enantiomeric Form Chirally pure L-enantiomer; supports full biological utilization in mammalian SILAC systems.

Why D8-Lysine Cannot Be Substituted


Isotopically labeled internal standards are not interchangeable commodities. Deuterium-labeled compounds can exhibit distinct chromatographic retention behavior, differential matrix effect compensation, and isotope-specific interference patterns relative to their ¹³C/¹⁵N-labeled or less deuterated counterparts [1]. The specific D8-labeling pattern on side-chain carbons 3–6 confers an M+8 mass shift that positions the internal standard signal outside the natural isotopic envelope of endogenous lysine (which extends to approximately M+6), minimizing quantitative cross-talk that plagues M+4 (D4) labels [2]. Furthermore, the exact monoisotopic mass of D8-lysine (+8.0512 Da) differs from ¹³C₆¹⁵N₂-lysine (+8.0142 Da) by 36 mDa—a mass defect exploited in neutron-encoded (NeuCode) multiplexing strategies that neither D4-lysine nor ¹³C/¹⁵N single-label isotopologues can support. Substituting an unlabeled or differently labeled lysine would invalidate the mass spectrometric discrimination upon which these quantitative methods depend.

Target
Common Substitute
Mismatch Context
D8-lysine (M+8)
D4-lysine (M+4)
M+4 label falls within natural isotopic envelope of endogenous lysine, producing isotopic cross-talk that may degrade LLOQ accuracy without correction algorithms.
D8-lysine (+8.0512 Da)
¹³C₆¹⁵N₂-lysine alone (+8.0142 Da)
NeuCode four-plex DIA requires both +8 Da isotopologues; substituting only the ¹³C/¹⁵N form loses mass-defect-resolved multiplexing capability.
L-Lysine-D8
DL-lysine-D8 racemate
DL mixture contains ~50% biologically inert D-enantiomer, reducing effective SILAC labeling stoichiometry and introducing uncontrolled D-amino acid variables.

Evidence: D8-Lysine vs. Alternatives


NeuCode Mass-Defect Multiplexing

In the MdFDIA strategy, D8-lysine and ¹³C₆¹⁵N₂-lysine—both bearing an +8 Da nominal mass tag—are metabolically incorporated into separate proteome samples. Their exact masses differ by 36 mDa (D8-lysine: +8.0512 Da; ¹³C₆¹⁵N₂-lysine: +8.0142 Da). This subtle mass defect is resolved on an Orbitrap Fusion Lumos instrument at resolving power ≥100,000, enabling four-plex quantification within a single DIA experiment without increasing MS2 spectral complexity [1]. In contrast, L-Lysine-D4 (4,4,5,5-D4, +4 Da) cannot support this mass-defect multiplexing because it lacks the requisite +8 Da nominal mass and the specific neutron-binding energy signature [2].

NeuCode multiplexing
Head-to-head
D8-lysine (+8.0512 Da) pairs with ¹³C₆¹⁵N₂-lysine (+8.0142 Da) via 36 mDa mass defect; D4-lysine cannot support this four-plex DIA scheme.
Reported mass-defect pairing for NeuCode proteomics.
Requires Orbitrap resolving power ≥100k; SILAC metabolic labeling followed by Lys-C digestion and dimethyl labeling.
Quantitative Proteomics SILAC Mass Defect Analysis

Minimized Isotopic Cross-Talk via M+8 Shift

Deuterated internal standards must be selected with a mass shift sufficient to avoid overlap with the natural isotopic envelope of the target analyte. The natural isotopic distribution of unlabeled lysine (C₆H₁₄N₂O₂, monoisotopic MW 146.1055) extends detectably to approximately M+6 due to natural abundances of ¹³C (~1.1%) and ¹⁵N (~0.37%). An M+8 label (D8) positions the internal standard quantifier ion fully outside this envelope, whereas an M+4 label (D4, e.g., L-Lysine-4,4,5,5-D4) lies within the still-populated M+4 to M+6 region, introducing isotopic cross-talk that requires mathematical correction and degrades quantitative accuracy at low analyte concentrations [1].

Isotopic cross-talk
Class-level
M+8 shift positions quantifier ion outside natural lysine isotopic envelope (M+0–M+6); M+4 D4-lysine overlaps with M+4 to M+6 tail (~0.8–1.5% of monoisotopic peak).
Supports isotopic cross-talk reduction in M+8 labeling.
Reduces need for post-acquisition correction; particularly relevant at low lysine concentrations.
Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

Enantiomeric Purity for SILAC Incorporation

L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) (CAS 2330877-90-0) is the chirally pure L-enantiomer, whereas DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride (CAS 284664-87-5) is a racemic mixture containing 50% D-enantiomer and 50% L-enantiomer . Mammalian cells exclusively utilize L-amino acids for ribosomal protein synthesis; the D-enantiomer in a racemic DL preparation is not incorporated into nascent polypeptide chains during SILAC labeling [1]. Consequently, a DL-D8-lysine preparation delivers only half the effective labeling stoichiometry at an equivalent total lysine concentration.

Enantiomeric purity
Class-level
L-Lysine-D8 (CAS 2330877-90-0): ~100% biologically active L-enantiomer; DL-lysine-D8 (CAS 284664-87-5): ~50% L-enantiomer + 50% D-enantiomer.
L-enantiomer supports full SILAC incorporation efficiency.
Mammalian cells utilize only L-amino acids for ribosomal protein synthesis.
SILAC Metabolic Labeling Enantiomeric Purity Protein Synthesis

GB 5009.124-2016 Internal Standard Requirement

The Chinese National Food Safety Standard GB 5009.124-2016 ('Determination of Amino Acids in Foods') specifies the use of stable isotope-labeled internal standards—explicitly citing L-lysine-[d8] HCl—for mass spectrometric calibration in the quantitative analysis of free and total amino acids in food matrices . This regulatory codification creates a compliance-driven procurement requirement: analytical laboratories performing food amino acid testing under this standard must source a D8-labeled L-lysine internal standard. Unlabeled lysine or alternative isotopologues (e.g., D4, ¹⁵N₂) are not referenced in the standard and would not meet method-specified traceability requirements.

Method standard
Supporting evidence
GB 5009.124-2016 specifies L-lysine-[d8] HCl as stable isotope internal standard for amino acid analysis in food matrices.
Reported standard-aligned ISTD requirement for food testing.
Unlabeled or alternative isotopologues require separate method validation.
Food Safety Testing Regulatory Compliance Amino Acid Analysis

Mitigating Deuterium Chromatographic Bias

A known limitation of deuterated internal standards is the chromatographic H/D isotope effect, wherein deuterated and protiated species exhibit different reversed-phase retention times, leading to differential matrix effect exposure and quantitative bias. In the MdFDIA strategy, D8-lysine and ¹³C₆¹⁵N₂-lysine labeled peptides were compared within the same DIA-MS workflow. The study demonstrated that the mass defect-based MdFDIA approach significantly reduced the adverse impact of the chromatographic deuterium effect on quantitative accuracy relative to conventional DDA approaches that rely on MS1-based precursor quantification [1]. This positions D8-lysine as a viable heavy-label partner in workflows specifically designed to neutralize the chromatographic isotope effect—an advantage not shared by D4-lysine in traditional SILAC DDA.

Deuterium bias
Head-to-head
MdFDIA DIA mode demonstrated reduced chromatographic deuterium effect on quantitative accuracy compared to conventional DDA with deuterated labels.
DIA acquisition may reduce deuterium retention bias.
Study used Orbitrap Fusion Lumos, 120-min C18 gradient, four breast cancer cell lines.
Chromatographic Isotope Effect DIA Proteomics Quantitative Accuracy

Applications of D8-Lysine


Four-Plex NeuCode/MdFDIA Proteomics

D8-lysine serves as the heavy-label partner paired with ¹³C₆¹⁵N₂-lysine in NeuCode SILAC and MdFDIA workflows, enabling four-plex quantification within a single DIA-MS run. This is directly evidenced by the 36 mDa mass-defect resolution demonstrated in the MdFDIA strategy (Di et al., 2017) [1]. Researchers comparing proteome-wide responses across multiple treatment conditions, time points, or cell lines (e.g., four breast cancer subtypes as demonstrated) should procure L-Lysine-D8 dihydrochloride (CAS 2330877-90-0) as one of the two +8 Da isotopologue partners, as no other lysine isotopologue can substitute for the specific +8.0512 Da mass required.

Absolute Quantification of Lysine in Complex Matrices

For isotope dilution LC-MS/MS assays quantifying free or protein-bound lysine in plasma, tissue homogenates, or cell lysates, the M+8 mass shift of D8-lysine positions the internal standard signal outside the endogenous lysine isotopic envelope (M+0 through M+6), reducing isotopic cross-talk without post-acquisition correction algorithms. This is supported by the class-level principle that larger mass shifts mitigate natural isotope interference (Duxbury et al., 2008) [2]. Compared to D4-lysine internal standards (M+4), D8-lysine enables more robust lower-limit-of-quantification performance, particularly in matrices with high endogenous lysine concentrations.

GB 5009.124-2016 Amino Acid Testing

Analytical service laboratories performing food amino acid profiling for regulatory compliance in China must source a stable isotope-labeled lysine internal standard aligned with GB 5009.124-2016. The standard explicitly references L-lysine-[d8] HCl for mass spectrometric calibration . Procurement of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) satisfies this regulatory requirement directly, reducing method validation burden and supporting accreditation audits for ISO/IEC 17025 testing laboratories.

High-Efficiency SILAC Metabolic Labeling

In SILAC experiments where complete heavy-label incorporation is critical (e.g., primary cell cultures with limited passage number, or in vivo SILAC mouse labeling), the L-enantiomer-specific product (CAS 2330877-90-0) delivers 100% biologically utilizable labeled lysine per unit mass, compared to ~50% for the DL racemic mixture (CAS 284664-87-5). This is directly relevant for NeuCode metabolic labeling protocols, where all labeled amino acids are heavy (no light counterpart), and incomplete incorporation is not corrected by a paired light channel [3]. The L-specific product eliminates the cost and variability of the inactive D-enantiomer fraction.

Application
Selection Property
Validation Focus
Four-plex NeuCode proteomics
Mass-defect multiplexing compatibility
DIA-based quantitative accuracy with Orbitrap resolving power ≥100k
Isotope dilution LC-MS/MS of lysine
M+8 mass shift for isotopic separation
LLOQ reliability in complex biological matrices
GB 5009.124 food amino acid profiling
Standard-aligned ISTD
Method accreditation support for food testing laboratories
SILAC-based quantitative proteomics
L-enantiomer purity
Complete heavy incorporation efficiency in mammalian cultures

Technical Documentation Hub

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